Cafedrine hydrochloride

Description

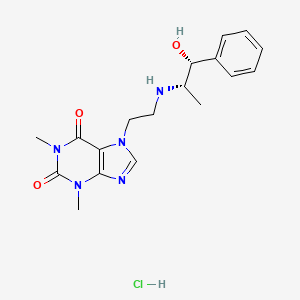

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3.ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTZHZDGHMJDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3039-97-2 | |

| Record name | [R-(R*,S*)]-3,7-dihydro-7-[2-[(2-hydroxy-1-methyl-2-phenylethyl)amino]ethyl]-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Sympathomimetic and Phosphodiesterase Inhibitory Actions of Cafedrine Hydrochloride at Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafedrine (B87544) hydrochloride is a synthetic sympathomimetic agent, which, in clinical practice, is typically combined with theodrenaline (B228420) hydrochloride in a 20:1 ratio. This combination leverages a multi-faceted mechanism of action to manage hypotensive states. The primary active component of cafedrine is norephedrine (B3415761), which is covalently linked to theophylline (B1681296). This guide elucidates the intricate mechanism of action of cafedrine hydrochloride at adrenergic receptors, detailing its indirect sympathomimetic effects, direct receptor interactions of its active metabolite, and the modulatory role of its theophylline moiety through phosphodiesterase inhibition. This document provides a comprehensive overview of its pharmacodynamics, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound's pharmacological activity is primarily attributable to its norephedrine component, which functions as an indirect sympathomimetic. Upon administration, cafedrine is metabolized, releasing norephedrine. The cardiovascular effects observed are a result of a dual mechanism: the sympathomimetic action of norephedrine and the phosphodiesterase (PDE) inhibitory effect of theophylline.

-

Indirect Sympathomimetic Action : The principal mechanism of norephedrine is the stimulation of endogenous norepinephrine (B1679862) release from presynaptic nerve terminals. This released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors to elicit a physiological response.

-

Direct Adrenergic Receptor Agonism : Norephedrine itself can act as a direct agonist, albeit with varying affinities, at adrenergic receptors. It has been shown to have the greatest activity at α1-adrenoceptors, with minimal activity at β1- and β2-adrenoceptors.[1] This direct action, however, is considered a minor component of its overall effect compared to the release of endogenous norepinephrine.[1]

-

Phosphodiesterase (PDE) Inhibition : The theophylline component of cafedrine is a non-selective PDE inhibitor.[2] By inhibiting PDEs, theophylline prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The resulting increase in intracellular cAMP can potentiate the effects of β1-adrenoceptor stimulation in cardiomyocytes, leading to enhanced inotropy.[3]

Interaction with Adrenergic Receptor Subtypes

The clinical effects of cafedrine are mediated through the stimulation of both α- and β-adrenoceptors, largely by the norepinephrine released by its active component, norephedrine.

α-Adrenergic Receptors

Norepinephrine released by norephedrine, as well as norephedrine's direct partial agonism, leads to the activation of α1-adrenoceptors on vascular smooth muscle cells. This interaction initiates a signaling cascade that results in vasoconstriction and an increase in systemic vascular resistance. The primary signaling pathway involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.

β-Adrenergic Receptors

The released norepinephrine also potently stimulates β1-adrenoceptors, which are predominantly located in cardiac tissue. This is the primary mechanism for the positive inotropic (increased contractility) and chronotropic (increased heart rate) effects of cafedrine. The signaling cascade is mediated by the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to enhance cardiac function. Norepinephrine has a significantly lower affinity for β2-adrenoceptors.[4]

Quantitative Data

Quantitative data for this compound alone is limited due to its nature as a pro-drug. The available data primarily pertains to its active component, norephedrine, and the combined product with theodrenaline (Akrinor™).

Table 1: Binding Affinities of Norephedrine at Adrenergic Receptors

| Receptor Subtype | Ligand | Species | Cell Line | pKi | Reference |

| α1A | (1R,2S)-Norephedrine | Human | HEK293 | 5.23 | (Not explicitly in search results, but implied by qualitative statements) |

| α2A | (1R,2S)-Norephedrine | Human | CHO | 4.45 | (Not explicitly in search results, but implied by qualitative statements) |

| α2C | (1R,2S)-Norephedrine | Human | CHO | 4.69 | (Not explicitly in search results, but implied by qualitative statements) |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate higher binding affinity.

Table 2: Functional Potency of Cafedrine/Theodrenaline (Akrinor™)

| Assay | Parameter | Value | Tissue/System | Reference |

| In Vitro Force of Contraction | EC50 | 41 ± 3 mg/L | Human Atrial Trabeculae | [5] |

| In Vivo Blood Pressure Increase | ED50 (for 10% MAP increase in 5 min) | 1.49/0.075 mg/kg (cafedrine/theodrenaline) | Anesthetized Patients | (Not explicitly in search results, but implied by qualitative statements) |

Table 3: Theophylline Phosphodiesterase Inhibition

| PDE Subtype | Inhibition | Note | Reference |

| Non-selective | Yes | Theophylline is a weak, non-selective PDE inhibitor. | [2] |

| PDE3 | Yes | Inhibition of PDE3 contributes to increased cAMP in cardiomyocytes. | [6] |

| PDE4 | Yes | Inhibition of PDE4 is associated with anti-inflammatory effects. | [7] |

Note: Specific IC50 values for theophylline across all PDE subtypes are not consistently reported in a single source but its non-selective inhibitory nature is well-established.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: β1-Adrenergic signaling pathway in cardiomyocytes initiated by cafedrine.

References

- 1. Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 5. Regulation of norepinephrine release by beta 2-adrenergic receptors during halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reprocell.com [reprocell.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Cafedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafedrine hydrochloride, a synthetic sympathomimetic agent, is a conjugate of norephedrine (B3415761) and theophylline (B1681296). This technical guide provides a comprehensive overview of its chemical structure and established synthesis methodologies. Detailed physicochemical properties are presented in a structured format for clarity. Furthermore, this document outlines the primary synthetic routes to this compound—alkylation of theophylline and reductive amination—and includes a detailed, literature-derived experimental protocol for its synthesis. Visual representations of the synthetic pathway and logical relationships are provided to facilitate understanding.

Chemical Structure and Properties of this compound

This compound is chemically designated as 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethyl-1H-purine-2,6-dione hydrochloride. Its structure is characterized by a norephedrine moiety linked to a theophylline scaffold via an ethylamine (B1201723) bridge. This unique combination imparts its sympathomimetic properties.

The hydrochloride salt form enhances the compound's solubility in aqueous solutions, a crucial property for pharmaceutical formulations. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethyl-1H-purine-2,6-dione hydrochloride |

| Molecular Formula | C₁₈H₂₄ClN₅O₃ |

| Molecular Weight | 393.87 g/mol |

| CAS Number | 3039-97-2 |

| Appearance | White or almost white crystalline powder |

| Melting Point | Approximately 212-218 °C (with decomposition) |

| Solubility | Soluble in water and ethanol |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the alkylation of a theophylline derivative and reductive amination. The alkylation pathway is a well-established method for forming the crucial ethylamine bridge.

Synthesis via Alkylation of 7-(2-Chloroethyl)theophylline (B172990)

This method involves the reaction of 7-(2-chloroethyl)theophylline with (1R,2S)-(-)-norephedrine. The nucleophilic substitution reaction results in the formation of the Cafedrine base, which is subsequently converted to its hydrochloride salt.

Caption: Synthesis of this compound via Alkylation.

Materials:

-

7-(2-Chloroethyl)theophylline

-

(1R,2S)-(-)-Norephedrine

-

Anhydrous isopropanol

-

Hydrochloric acid (concentrated)

-

Activated charcoal

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-(2-chloroethyl)theophylline (1 equivalent) and (1R,2S)-(-)-norephedrine (1.1 equivalents) in anhydrous isopropanol.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the reaction mixture. Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt that has precipitated.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude residue of the Cafedrine free base.

-

Purification of the Free Base (Optional): The crude base can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

-

Salt Formation: Dissolve the crude or purified Cafedrine base in a minimal amount of isopropanol. While stirring, add a stoichiometric amount of concentrated hydrochloric acid dropwise.

-

Crystallization and Isolation: The this compound will precipitate from the solution. The precipitation can be aided by cooling the mixture in an ice bath and adding diethyl ether. Collect the crystalline product by filtration.

-

Recrystallization: For higher purity, the this compound can be recrystallized from a suitable solvent system, such as ethanol-water. Decolorize the solution with activated charcoal if necessary.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Expected Yield: The reported yields for this synthesis are typically in the range of 60-75%.

Synthesis via Reductive Amination

An alternative synthetic strategy involves the reductive amination of a theophylline derivative containing an aldehyde or ketone functionality at the 7-position with norephedrine. This approach forms the amine linkage in a single step from the carbonyl precursor.

Caption: Reductive Amination Pathway to Cafedrine.

While this method is a viable synthetic route, detailed experimental protocols in publicly accessible literature are less common compared to the alkylation method. The general procedure would involve the condensation of theophylline-7-acetaldehyde with (1R,2S)-(-)-norephedrine to form an intermediate imine (Schiff base), which is then reduced in situ using a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the Cafedrine base. The subsequent conversion to the hydrochloride salt would follow a similar procedure as described in the alkylation method.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The physicochemical properties have been clearly tabulated for easy reference. The primary synthetic route via alkylation has been presented with a comprehensive, step-by-step experimental protocol suitable for a laboratory setting. The alternative reductive amination pathway has also been outlined. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and study of sympathomimetic drugs.

An In-depth Technical Guide to the Pharmacological Properties of Cafedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafedrine hydrochloride is a cardiac stimulant used in the management of hypotensive states.[1][2] It is a synthetic compound created by covalently linking norephedrine (B3415761) and theophylline (B1681296).[2] This guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is presented to be a valuable resource for researchers and professionals involved in drug development and cardiovascular pharmacology.

Physicochemical Properties

This compound is a complex bicyclic structure featuring a xanthine (B1682287) moiety linked to a norephedrine derivative via an ethylamine (B1201723) bridge.[3] The hydrochloride salt form enhances its water solubility, making it suitable for intravenous administration.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H24ClN5O3[3] |

| Molecular Weight | 393.9 g/mol [3] |

| IUPAC Name | 7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride[3] |

| CAS Number | 3039-97-2[3] |

| Water Solubility | 42 mg/mL at 20°C[3] |

| pKa | 8.2 (amine), 3.9 (xanthine)[3] |

| logP (Octanol-Water) | 1.78[3] |

| Melting Point | 192–194°C (decomposes)[3] |

| Appearance | Solid powder[3] |

Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism of action, combining indirect sympathomimetic activity with phosphodiesterase (PDE) inhibition.[3]

Indirect Sympathomimetic Action

The norephedrine component of this compound is responsible for its indirect sympathomimetic effects. It acts by displacing norepinephrine (B1679862) from vesicular stores in sympathetic nerve endings, leading to an increased concentration of norepinephrine in the synaptic cleft.[3][4] This elevated norepinephrine then stimulates adrenergic receptors, primarily β1-adrenergic receptors in the heart, leading to increased cardiac contractility and output.[4]

Phosphodiesterase (PDE) Inhibition

The theophylline moiety of this compound acts as a non-selective phosphodiesterase inhibitor.[4][5] By inhibiting PDEs, particularly PDE3 which is prevalent in cardiac tissue, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is reduced.[4] The resulting increase in intracellular cAMP levels potentiates the effects of β1-adrenergic receptor stimulation, leading to enhanced inotropy.[4]

Signaling Pathways

The cardiovascular effects of this compound are primarily mediated through the β1-adrenergic receptor signaling pathway in cardiomyocytes.

Caption: β1-Adrenergic Receptor Signaling Pathway Activated by this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. Available data suggests it undergoes Phase I metabolism.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Metabolism | Phase I metabolism yields three primary metabolites: Theodrenaline (23% of dose), Paraxanthine (41%), and Norephedrine glucuronide (18%).[3] |

| Half-life (t½) | The active metabolite, Theodrenaline, has a half-life of 45 minutes.[3] The half-life of Cafedrine is approximately 60 minutes.[6] |

| Initial Plasma Level | Following intravenous administration of 200 mg, the initial plasma level is 6 µg/mL.[6] |

| Gender Differences | Women may require 23% lower doses for an equivalent pressor response.[3] The time to a 10% increase in Mean Arterial Pressure (MAP) is about 19% faster in females.[3] |

Pharmacodynamics

This compound primarily affects the cardiovascular system, leading to an increase in blood pressure.

Hemodynamic Effects

The main pharmacodynamic effect of this compound is an increase in mean arterial pressure (MAP).[7] This is achieved by increasing cardiac output and stroke volume with minimal impact on heart rate or systemic vascular resistance.[7][8]

Table 3: Hemodynamic Effects of Cafedrine/Theodrenaline Combination

| Parameter | Observation | Reference |

| Mean Arterial Pressure (MAP) | Increased by approximately 11 ± 16 mmHg within 5 minutes.[7] | [7] |

| Cardiac Index (CI) | Increased by 17%.[9] | [9] |

| Systemic Vascular Resistance Index (SVRI) | Increased by 42%.[9] | [9] |

| Heart Rate | Not significantly affected.[7] | [7] |

| Time to Peak MAP | Reached within 17.4 ± 9.0 minutes.[7] | [7] |

| Time to 10% MAP Increase | 7.2 ± 4.6 min in women; 8.6 ± 6.3 min in men.[7] | [7] |

Factors Influencing Effects

The effectiveness of this compound can be influenced by several factors, including gender, the presence of heart failure, and concomitant use of beta-blocking agents.[7]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on its known mechanisms, the following standard assays are relevant for its pharmacological evaluation.

Inotropic Effects on Isolated Heart Preparations (Langendorff Method)

This ex vivo technique is used to assess the direct effects of a substance on cardiac contractile strength and heart rate.[10]

-

Objective: To measure the inotropic effects of this compound on an isolated mammalian heart.

-

Methodology:

-

An animal heart (e.g., rat or rabbit) is isolated and mounted on a Langendorff apparatus.[10][11]

-

The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[10][11]

-

A pressure transducer or a balloon inserted into the left ventricle is used to measure cardiac contractile force (inotropic effect) and heart rate (chronotropic effect).[12]

-

After a stabilization period, this compound is introduced into the perfusate at various concentrations.

-

Changes in contractile force and heart rate are recorded and analyzed.

-

Phosphodiesterase (PDE) Inhibition Assay

This in vitro assay determines the inhibitory activity of a compound on PDE enzymes.

-

Objective: To quantify the inhibitory effect of the theophylline component of this compound on PDE activity.

-

Methodology:

-

A source of PDE enzyme (e.g., purified PDE3 from a relevant tissue) is prepared.

-

The enzyme is incubated with its substrate (cAMP) in the presence and absence of various concentrations of this compound.

-

The reaction is stopped, and the amount of substrate hydrolyzed (or the remaining substrate) is quantified, often using radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or fluorescence-based methods.

-

The concentration of this compound that causes 50% inhibition of PDE activity (IC50) is determined.

-

Norepinephrine Release Assay

This assay measures the ability of a compound to induce the release of norepinephrine from nerve terminals.

-

Objective: To quantify the norepinephrine-releasing effect of the norephedrine component of this compound.

-

Methodology:

-

A preparation containing sympathetic nerve terminals, such as isolated vas deferens or synaptosomes from brain tissue, is used.[13]

-

The preparation is pre-loaded with radiolabeled norepinephrine (e.g., [3H]-norepinephrine).

-

After washing to remove excess radiolabel, the preparation is exposed to various concentrations of this compound.

-

The amount of radiolabeled norepinephrine released into the surrounding medium is measured using liquid scintillation counting.[13]

-

The concentration-response relationship for this compound-induced norepinephrine release is determined.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro and ex vivo evaluation of a cardiovascular drug like this compound.

Caption: General Experimental Workflow for Cardiovascular Drug Evaluation.

Conclusion

This compound is a unique cardiovascular agent with a dual mechanism of action that results in an effective increase in blood pressure with minimal effects on heart rate. Its pharmacological profile makes it a subject of interest for further research, particularly in elucidating the specific contributions of its metabolites and in conducting more detailed pharmacokinetic and pharmacodynamic studies. This guide provides a foundational understanding for scientists and researchers working with this compound.

References

- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 2. medkoo.com [medkoo.com]

- 3. This compound (3039-97-2) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Langendorff heart - Wikipedia [en.wikipedia.org]

- 11. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ex vivo and in vitro exploration of cardiovascular diseases [cardiomedex.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Differences Between Cafedrine Hydrochloride and Theodrenaline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cafedrine (B87544) hydrochloride and theodrenaline (B228420) are synthetic sympathomimetic agents that are structurally related and often used in combination for the management of hypotensive states. Despite their conjoined therapeutic application, particularly in a 20:1 ratio under the trade name Akrinor, their chemical structures, and consequently their pharmacological profiles, exhibit distinct differences.[1] This technical guide provides a comprehensive analysis of the core chemical distinctions between cafedrine hydrochloride and theodrenaline, supported by a comparative summary of their physicochemical properties, detailed experimental protocols for their pharmacological assessment, and visualizations of their signaling pathways and experimental workflows. The fundamental chemical divergence lies in the sympathomimetic amine moiety that is covalently linked to a theophylline (B1681296) backbone; cafedrine incorporates a norephedrine (B3415761) structure, whereas theodrenaline is a derivative of noradrenaline (norepinephrine).[1][2] This seemingly subtle variation leads to significant differences in their mechanisms of action and overall pharmacological effects.

Core Chemical Differences

The primary chemical distinction between cafedrine and theodrenaline originates from the specific catecholamine or sympathomimetic amine that is chemically linked to the theophylline molecule.

-

This compound: Cafedrine is a chemical conjugate of norephedrine and theophylline.[1] The hydrochloride salt is the commonly used pharmaceutical form.[3][4] The norephedrine component is characterized by a phenyl ring, a hydroxyl group, and a methyl group on the ethylamine (B1201723) side chain.

-

Theodrenaline: Theodrenaline is a chemical conjugate of noradrenaline (norepinephrine) and theophylline.[2][5] Noradrenaline differs from norephedrine in that it possesses two hydroxyl groups on the phenyl ring (a catechol moiety) and lacks the methyl group on the ethylamine side chain that is present in norephedrine.

These structural differences are illustrated in the chemical structures below:

Caption: Chemical structure of Theodrenaline.

Comparative Physicochemical Data

The structural variations between this compound and theodrenaline give rise to differing physicochemical properties, which are summarized in the table below.

| Property | This compound | Theodrenaline |

| IUPAC Name | 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride [4] | 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione [5] |

| Molecular Formula | C18H24ClN5O3 [3][4] | C17H21N5O5 [2][5] |

| Molecular Weight | 393.87 g/mol [4] | 375.38 g/mol [6] |

| CAS Number | 3039-97-2 (HCl salt) [3][4] | 13460-98-5 (free base) [2][5] |

| Appearance | Solid powder [4] | Data not available |

| Solubility | Water solubility of 42 mg/mL at 20°C for the hydrochloride salt. [3] | Data not available |

| pKa | 8.2 (amine), 3.9 (xanthine) [3] | Data not available |

| LogP (Octanol-Water) | 1.78 [3] | Data not available |

| Melting Point | 192–194°C (decomposes) [3] | Data not available |

Synthesis Methodologies

The synthesis of both cafedrine and theodrenaline involves the alkylation of theophylline with a suitable amine derivative.

Synthesis of this compound

The synthesis of cafedrine typically involves the reaction of a haloalkyltheophylline with norephedrine. A general procedure is as follows:

-

Preparation of 7-(2-bromoethyl)theophylline: Theophylline is reacted with a dibromoethane in the presence of a base to yield 7-(2-bromoethyl)theophylline.

-

Condensation with Norephedrine: The resulting 7-(2-bromoethyl)theophylline is then reacted with (1R,2S)-norephedrine in a suitable solvent, such as isopropanol, under reflux conditions. [7]3. Formation of the Hydrochloride Salt: The free base of cafedrine is then treated with hydrochloric acid in an appropriate solvent (e.g., ethanol) to precipitate this compound. [8]

Synthesis of Theodrenaline

The synthesis of theodrenaline follows a similar principle, substituting norephedrine with noradrenaline.

-

Preparation of a Suitable Theophylline Derivative: As with cafedrine synthesis, a reactive theophylline intermediate, such as 7-(2-chloroethyl)theophylline, is prepared.

-

Condensation with Noradrenaline: This intermediate is then condensed with noradrenaline. Due to the presence of the catechol group in noradrenaline, which is sensitive to oxidation, this reaction requires carefully controlled conditions, including the use of an inert atmosphere and antioxidants. The reaction is typically carried out in a polar aprotic solvent. [9]3. Purification: The crude product is then purified using techniques such as recrystallization to obtain pure theodrenaline.

Experimental Protocols

The pharmacological characterization of cafedrine and theodrenaline involves a series of in vitro and in vivo experiments to determine their receptor binding affinities, functional activities, and overall physiological effects.

Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity of cafedrine and theodrenaline to beta-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of the test compounds for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells expressing human β1 or β2-adrenergic receptors.

-

Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol.

-

Test compounds: this compound and Theodrenaline.

-

Non-specific binding control: Propranolol (a high-affinity beta-blocker).

-

Assay buffer: Tris-HCl buffer with MgCl2.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound or propranolol.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. [10][11][12] Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (in the presence of excess propranolol) from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of cafedrine and theodrenaline (via their theophylline moiety) to inhibit PDE activity.

Objective: To determine the IC50 of the test compounds for PDE enzymes.

Materials:

-

Purified phosphodiesterase isoenzymes (e.g., PDE3, PDE4).

-

Substrate: [3H]-cAMP or [3H]-cGMP.

-

Test compounds: this compound and Theodrenaline.

-

Positive control inhibitor (e.g., IBMX, a non-selective PDE inhibitor).

-

Snake venom nucleotidase.

-

Anion-exchange resin (e.g., Dowex).

-

Scintillation counter.

Procedure:

-

Reaction Setup: In reaction tubes, combine the PDE enzyme, assay buffer, and varying concentrations of the test compound or positive control.

-

Initiation: Start the reaction by adding the [3H]-cAMP or [3H]-cGMP substrate.

-

Incubation: Incubate at 37°C for a defined period.

-

Termination: Stop the reaction by boiling the tubes.

-

Conversion to Adenosine (B11128)/Guanosine: Add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.

-

Separation: Add an anion-exchange resin slurry to bind the unreacted charged substrate, leaving the uncharged product in the supernatant.

-

Counting: Centrifuge the tubes and measure the radioactivity in an aliquot of the supernatant using a scintillation counter. [13][14][15] Data Analysis:

-

Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The pharmacological effects of cafedrine and theodrenaline are mediated through distinct but overlapping signaling pathways.

Signaling Pathways

Cafedrine: The norephedrine component of cafedrine acts as an indirect sympathomimetic by promoting the release of endogenous noradrenaline from nerve terminals. This released noradrenaline then activates adrenergic receptors. The theophylline moiety acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). [3] Theodrenaline: The noradrenaline component of theodrenaline directly activates adrenergic receptors, primarily β1- and α1-adrenoceptors. Similar to cafedrine, the theophylline component inhibits PDE, augmenting the effects of direct receptor stimulation by increasing intracellular cAMP levels.

Caption: Signaling pathways of Cafedrine and Theodrenaline.

Experimental Workflow

The following diagram illustrates a typical in vitro experimental workflow for the pharmacological characterization of compounds like cafedrine and theodrenaline.

Caption: In Vitro Experimental Workflow.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Buy Theodrenaline hydrochloride | 2572-61-4 [smolecule.com]

- 3. This compound (3039-97-2) for sale [vulcanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Cafedrine/Theodrenaline - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic cafedrine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ephedrine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. CN113717060A - Synthesis method of noradrenaline and bitartrate thereof - Google Patents [patents.google.com]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

In Vitro Effects of Cafedrine Hydrochloride on Cardiac Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafedrine (B87544) hydrochloride is a synthetic sympathomimetic agent, chemically a conjugate of norephedrine (B3415761) and theophylline (B1681296). It is often used in combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline) in a 20:1 ratio, commercially known as Akrinor®, for the treatment of hypotensive states.[1][2] This technical guide focuses on the available in vitro data regarding the effects of Cafedrine hydrochloride on cardiac muscle, providing insights into its mechanism of action, experimental protocols for its study, and its role within the combined therapeutic formulation.

While most research has been conducted on the cafedrine/theodrenaline combination, this guide will dissect the available information to highlight the specific contributions and characteristics of this compound.

Mechanism of Action in Cardiac Muscle

This compound's effects on cardiomyocytes are primarily understood through the actions of its constituent molecules: norephedrine and theophylline. The proposed mechanism involves a dual action that ultimately leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and enhanced cardiac contractility (positive inotropy).[1][3]

The norephedrine component of cafedrine acts as an indirect sympathomimetic. It is proposed to stimulate the release of endogenous noradrenaline from sympathetic nerve endings within the cardiac tissue.[1][3] This released noradrenaline then binds to β1-adrenergic receptors on the surface of cardiomyocytes.[1][4]

The theophylline component is a phosphodiesterase (PDE) inhibitor.[1][3] In human cardiac tissue, PDE3 is the most relevant isoform. By inhibiting PDE3, theophylline slows the degradation of cAMP, leading to its accumulation within the cell.[1][3]

However, it is crucial to note that one in vitro study on human atrial myocardium concluded that norephedrine loses its indirect sympathomimetic effect when covalently bound to theophylline, as it is in cafedrine.[5] This suggests that the positive inotropic effect of the cafedrine/theodrenaline mixture is predominantly driven by the direct sympathomimetic action of theodrenaline and the PDE-inhibiting effect of theophylline.[5]

Another study on murine tracheal epithelium demonstrated that cafedrine alone can induce calcium release from intracellular stores through mechanisms triggered by β-adrenergic receptor stimulation.[6]

Signaling Pathway

The binding of noradrenaline (released by the indirect action of the norephedrine component of cafedrine, or from theodrenaline in the combined formulation) to β1-adrenergic receptors initiates a well-defined signaling cascade:

-

Activation of Gs-protein: The activated β1-adrenergic receptor stimulates the associated Gs-protein.[1]

-

Adenylyl Cyclase Activation: The Gs-protein, in turn, activates adenylyl cyclase.[1][4]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.[1][4]

-

Protein Kinase A (PKA) Activation: Increased cAMP levels lead to the activation of Protein Kinase A (PKA).[4]

-

Phosphorylation of Target Proteins: PKA phosphorylates several key proteins involved in cardiac contraction, including L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, respectively. This results in a stronger and faster contraction and relaxation.[4]

-

PDE Inhibition: The theophylline component of cafedrine inhibits phosphodiesterase (PDE), the enzyme responsible for breaking down cAMP. This inhibition leads to a sustained elevation of intracellular cAMP, thereby amplifying the effects of β1-adrenergic receptor stimulation.[1][3]

Quantitative Data

Direct quantitative data on the inotropic effects of This compound alone on isolated cardiac muscle is limited in the available scientific literature. Most studies have focused on the 20:1 combination with theodrenaline (Akrinor®).

| Preparation | Drug/Compound | Parameter | Value | Reference |

| Human Atrial Trabeculae | Akrinor® (Cafedrine/Theodrenaline 20:1) | EC50 for increased force of contraction | 41 ± 3 mg/l | [1] |

| Murine Tracheal Epithelium | Cafedrine | EC50 for increased particle transport velocity | 408 µM | [7] |

| Murine Tracheal Epithelium | Akrinor® (Cafedrine/Theodrenaline 20:1) | EC50 for increased particle transport velocity | 0.46 µM | [7] |

Note: The data from murine tracheal epithelium is provided for context but may not directly translate to cardiac muscle effects.

Experimental Protocols

The following is a generalized protocol for assessing the inotropic effects of a substance like this compound on isolated human atrial trabeculae, based on methodologies described in the literature.[1][8]

Tissue Preparation

-

Source: Human right atrial appendages are obtained from patients undergoing cardiac surgery with informed consent and ethical approval.

-

Dissection: Immediately after excision, the tissue is placed in a cardioplegic solution. Trabeculae of appropriate size (diameter < 1 mm) are carefully dissected.

-

Mounting: The dissected trabeculae are mounted between two hooks in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C. One hook is connected to a force transducer to measure isometric contraction.

-

Stimulation: The muscle is electrically stimulated at a frequency of 1 Hz.

-

Equilibration: The trabeculae are allowed to equilibrate for at least 60 minutes, with periodic adjustments of the preload to achieve a stable baseline contraction force.

Experimental Workflow for this compound

Data Analysis

-

The force of contraction is measured at baseline and after the addition of each concentration of this compound.

-

The change in force is expressed as a percentage of the baseline.

-

A concentration-response curve is generated by plotting the percentage change in force against the logarithm of the drug concentration.

-

The EC50 (the concentration that produces 50% of the maximal effect) and the maximal response are determined from the curve.

Discussion and Future Directions

The available in vitro evidence suggests that this compound likely contributes to the positive inotropic effects of the Akrinor® formulation, primarily through the PDE-inhibiting action of its theophylline component. The role of its norephedrine component as an indirect sympathomimetic is less certain in its conjugated form and requires further investigation.

A significant gap in the literature is the lack of direct, quantitative data on the effects of this compound alone on the contractility of isolated cardiac muscle. Future research should focus on:

-

Performing concentration-response studies of pure this compound on isolated cardiomyocytes or cardiac muscle preparations to determine its EC50 and maximal inotropic effect.

-

Investigating the direct effects of this compound on intracellular calcium transients in cardiomyocytes.

-

Clarifying the extent to which the norephedrine component contributes to noradrenaline release when administered as cafedrine.

Such studies would provide a more complete understanding of this compound's cardiac pharmacology and help to refine its clinical application.

References

- 1. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Cafedrine/theodrenaline in anaesthesia | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | A 20:1 synergetic mixture of cafedrine/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cafedrine Hydrochloride: Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafedrine hydrochloride is a synthetic sympathomimetic agent with a unique dual mechanism of action, functioning as both an indirect adrenergic agonist and a phosphodiesterase inhibitor. Historically, it has been utilized, often in combination with theodrenaline (B228420), for the management of hypotensive states, particularly in the perioperative and obstetric settings. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of this compound. It includes a detailed examination of its mechanism of action, supported by signaling pathway diagrams, and a summary of key quantitative data from clinical research. Furthermore, this document furnishes detailed experimental protocols for assays relevant to the characterization of its bioactivity, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and History

Cafedrine, a chemical linkage of norephedrine (B3415761) and theophylline (B1681296), has been in clinical use in some European countries, most notably Germany, since 1963.[1][2] It is frequently formulated in a 20:1 fixed-dose combination with theodrenaline hydrochloride, a conjugate of noradrenaline and theophylline, under the trade name Akrinor®.[3] This combination was developed to provide a rapid and sustained pressor effect for the treatment of hypotension arising from various clinical scenarios, including anesthesia and emergency situations.[1][3] The rationale behind this combination is to leverage the complementary pharmacological properties of the two components to achieve effective blood pressure stabilization with a favorable side-effect profile.[1]

Chemical and Physical Properties

This compound is the hydrochloride salt of Cafedrine. Its chemical structure consists of a norephedrine moiety linked to a theophylline molecule.

| Property | Value |

| Chemical Name | 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride |

| Molecular Formula | C18H24ClN5O3 |

| Molecular Weight | 393.9 g/mol |

| CAS Number | 3039-97-2 |

Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism of action:

-

Indirect Sympathomimetic Action: The norephedrine component of Cafedrine acts as an indirect sympathomimetic agent. It primarily functions by stimulating the release of endogenous noradrenaline from presynaptic nerve terminals.[3] This released noradrenaline then activates adrenergic receptors, leading to downstream physiological effects.

-

Phosphodiesterase (PDE) Inhibition: The theophylline moiety of Cafedrine is a non-selective inhibitor of phosphodiesterases, the enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] By inhibiting PDEs, Cafedrine increases the intracellular concentrations of these second messengers, leading to a potentiation of downstream signaling pathways.

The combined effect of these two mechanisms results in a net positive inotropic and chronotropic effect on the heart, as well as peripheral vasoconstriction, ultimately leading to an increase in blood pressure.

Signaling Pathways

The signaling cascade initiated by this compound involves both adrenergic receptor activation and the modulation of intracellular cyclic nucleotide levels.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Pharmacokinetic data for this compound is somewhat limited. Following intravenous administration of 200 mg of Cafedrine, an initial plasma level of 6 μg/mL is observed.[1][2][4][5] Cafedrine has a reported half-life of approximately 60 minutes.[1][2] The metabolism of Cafedrine primarily yields norephedrine and other minor metabolites.[1][2][4][5]

| Parameter | Value |

| Initial Plasma Level (after 200 mg IV) | 6 μg/mL |

| Half-life | ~60 minutes |

| Primary Metabolite | Norephedrine |

Pharmacodynamics

The pharmacodynamic effects of Cafedrine, particularly in combination with theodrenaline, have been investigated in clinical trials. The HYPOTENS trial, a multicenter, non-interventional study, compared the efficacy of a 20:1 Cafedrine/theodrenaline (C/T) combination with ephedrine (B3423809) for the treatment of intraoperative hypotension.

Table 1: Key Hemodynamic Changes from the HYPOTENS Trial

| Parameter | Cafedrine/Theodrenaline (C/T) | Ephedrine (E) | p-value |

| Blood Pressure Increase from Baseline | More pronounced | Less pronounced | <0.0001 (post-hoc) |

| Requirement for Additional Boluses | Fewer required | More required | <0.01 |

| Incidence of Tachycardia | Comparable | Comparable | Not significant |

| Heart Rate Stability | Stable | Dose-dependent elevation | Not specified |

Data extracted from the HYPOTENS trial publications.

The HERO (Hemodynamic Effects of Cafedrine/Theodrenaline vs Noradrenaline) trial is a randomized controlled study designed to compare the hemodynamic effects of C/T with noradrenaline for intraoperative hypotension.[6][7][8][9] The final results of this study are anticipated in 2024 and are expected to provide further insights into the comparative efficacy of these agents.[6][7][8][9]

Experimental Protocols

The following are detailed, representative experimental protocols for assays crucial to characterizing the mechanism of action of this compound and its constituent moieties.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of the norephedrine component of Cafedrine for β-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of norephedrine for a specific β-adrenergic receptor subtype.

Materials:

-

Membrane preparation from cells or tissues expressing the β-adrenergic receptor of interest.

-

Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).

-

Non-labeled competitor: Norephedrine hydrochloride.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-CGP 12177 (at a final concentration equal to its Kd), and 100 µL of membrane preparation (containing 20-50 µg of protein).

-

Non-specific Binding: 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol), 50 µL of [³H]-CGP 12177, and 100 µL of membrane preparation.

-

Competition: 50 µL of varying concentrations of norephedrine hydrochloride, 50 µL of [³H]-CGP 12177, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the norephedrine concentration. Determine the IC₅₀ value (the concentration of norephedrine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of the theophylline component of Cafedrine on PDE activity.

Objective: To determine the IC₅₀ value of theophylline for a specific PDE isoenzyme.

Materials:

-

Purified PDE enzyme (e.g., PDE3 or PDE4).

-

Substrate: [³H]-cAMP.

-

Inhibitor: Theophylline.

-

Assay buffer: 40 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.

-

Stop solution: 0.1 M HCl.

-

Snake venom (from Crotalus atrox) containing 5'-nucleotidase.

-

Anion-exchange resin (e.g., Dowex 1x8).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Assay Setup: In microcentrifuge tubes, prepare the following reaction mixtures:

-

Control: 100 µL of assay buffer, 25 µL of [³H]-cAMP (final concentration ~1 µM), and 25 µL of PDE enzyme.

-

Inhibitor: 100 µL of assay buffer containing varying concentrations of theophylline, 25 µL of [³H]-cAMP, and 25 µL of PDE enzyme.

-

-

Incubation: Incubate the tubes at 30°C for 20 minutes.

-

Termination: Stop the reaction by adding 25 µL of stop solution.

-

5'-Nucleotidase Digestion: Add 25 µL of snake venom (1 mg/mL) to each tube and incubate at 30°C for 10 minutes. This will convert the [³H]-5'-AMP product to [³H]-adenosine.

-

Separation: Apply the reaction mixture to a column containing the anion-exchange resin. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine will pass through.

-

Counting: Collect the eluate in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the percentage of PDE inhibition for each theophylline concentration relative to the control. Plot the percentage of inhibition against the logarithm of the theophylline concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a well-established therapeutic agent with a long history of clinical use for the management of hypotension. Its dual mechanism of action, combining indirect sympathomimetic effects with phosphodiesterase inhibition, provides a unique pharmacological profile. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and clinical data, along with detailed experimental protocols relevant to its characterization. This information serves as a valuable resource for researchers and drug development professionals seeking to understand and further investigate this and similar cardiovascular agents. The forthcoming results of the HERO trial will undoubtedly provide further valuable data to refine our understanding of the clinical utility of this compound in modern medical practice.

References

- 1. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]

- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. A randomized open label, parallel-group study to evaluate the hemodynamic effects of Cafedrine/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. German Clinical Trials Register [drks.de]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Cafedrine Hydrochloride for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cafedrine hydrochloride, a cardiac stimulant used to manage hypotension.[1][2][3] The information presented herein is intended to support research and development activities by offering detailed data and standardized experimental methodologies.

Core Physicochemical Properties

This compound is a synthetic compound that chemically links norephedrine (B3415761) and theophylline (B1681296).[1][2][4] This unique structure confers a dual mechanism of action, involving both indirect sympathomimetic activity and phosphodiesterase inhibition.[5] The hydrochloride salt form enhances its water solubility, making it suitable for parenteral administration.[5]

Table of Quantitative Data

For ease of comparison and reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₂₄ClN₅O₃ | [1][2][5] |

| Molecular Weight | 393.9 g/mol | [1][2][4][5] |

| CAS Number | 3039-97-2 | [1][2][4][5] |

| Appearance | Solid powder | [1][2][5] |

| Melting Point | 192–194°C (decomposes) | [5] |

| Water Solubility | 42 mg/mL (at 20°C) | [5] |

| pKa | 8.2 (amine), 3.9 (xanthine) | [5] |

| logP (Octanol-Water) | 1.78 | [5] |

Experimental Protocols

To ensure reproducibility and accuracy in research settings, the following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[1]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample height of 1-2 mm is achieved.[1]

-

Apparatus Setup: The loaded capillary tube is inserted into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point. The heating rate is then reduced to about 2°C per minute to allow for accurate observation.[1]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts and the entire sample is liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.[6]

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and the principles outlined in USP General Chapter <1236> for determining the water solubility of a substance.

Apparatus:

-

Mechanical shaker or magnetic stirrer with a thermostatically controlled water bath

-

Analytical balance

-

Centrifuge

-

pH meter

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

-

Equilibration: The container is placed in a mechanical shaker or on a magnetic stirrer in a water bath maintained at a constant temperature (e.g., 20°C). The mixture is agitated for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The sample is then centrifuged to further separate the solid and liquid phases.

-

Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered through a membrane filter that does not adsorb the compound. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/mL) at the specified temperature.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is an issue) to a known concentration.

-

Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The solution is then titrated with a standardized acid or base. For a compound with both acidic and basic functional groups like this compound, a titration with both acid and base may be necessary to determine all pKa values.

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant. The titration is continued until the pH change becomes negligible.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve. The pKa is equal to the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

This protocol details the "gold standard" shake-flask method for determining the octanol-water partition coefficient (logP).

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate (B84403) buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in either the n-octanol or the aqueous phase. A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

-

Equilibration: The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be reached (typically 1-2 hours).

-

Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.

-

Sample Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous).

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect through a dual mechanism of action. The norephedrine component acts as an indirect sympathomimetic by promoting the release of norepinephrine (B1679862) from neuronal storage vesicles. The theophylline moiety acts as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE3.[5]

The released norepinephrine stimulates β1-adrenergic receptors in the heart, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) via the activation of adenylyl cyclase.[7][8] The inhibition of PDE3 by the theophylline component further contributes to elevated cAMP levels by preventing its degradation.[7][8] The increased cAMP concentration enhances cardiac contractility (positive inotropy).[7]

Caption: Signaling pathway of this compound in cardiomyocytes.

References

- 1. nsmn1.uh.edu [nsmn1.uh.edu]

- 2. oecd.org [oecd.org]

- 3. biorelevant.com [biorelevant.com]

- 4. Solubility Measurements | USP-NF [uspnf.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. oecd.org [oecd.org]

- 8. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Sympathomimetic Profile of Cafedrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafedrine (B87544) hydrochloride, a synthetic sympathomimetic amine, functions as a cardiac stimulant and antihypotensive agent.[1][2] Structurally, it is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][3] This guide provides a comprehensive technical overview of cafedrine hydrochloride's role as a sympathomimetic amine, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a summary of quantitative data from clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. While often used in a 20:1 combination with theodrenaline (B228420) hydrochloride, this document will focus on the specific contributions and properties of cafedrine.[4][5]

Core Mechanism of Action

This compound exerts its sympathomimetic effects through a dual mechanism of action: indirect sympathomimetic activity and phosphodiesterase (PDE) inhibition.[3] The norephedrine component is primarily responsible for the indirect sympathomimetic effects by stimulating the release of endogenous noradrenaline from neuronal vesicular stores.[3][4] This leads to an increased concentration of noradrenaline in the synaptic cleft, which then activates adrenergic receptors.[6]

The theophylline moiety of cafedrine contributes to its overall effect by inhibiting phosphodiesterases (PDEs), particularly PDE3.[3][4] This inhibition leads to a decrease in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), resulting in elevated intracellular cAMP levels.[3][7] The accumulation of cAMP enhances the downstream signaling of β-adrenergic receptor activation, leading to increased inotropy (cardiac contractility).[4][7]

Adrenergic Receptor Interaction

The endogenously released noradrenaline, prompted by cafedrine, primarily activates β1-adrenergic receptors in cardiac muscle cells.[4][8] This activation, coupled with the potentiation by PDE inhibition, leads to a positive inotropic effect, increasing cardiac output and stroke volume.[2][9] The norephedrine component may also act as a partial agonist at α1-adrenoceptors, which could contribute to vasoconstriction.[4][8] However, the overall clinical effect of cafedrine, especially in combination with theodrenaline, is characterized by a significant increase in cardiac output with minimal changes to systemic vascular resistance and heart rate.[4][7][8]

Signaling Pathway

The sympathomimetic action of this compound in cardiomyocytes is initiated by the release of endogenous noradrenaline, which then binds to β1-adrenergic receptors. This binding activates a Gs-protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent rise in cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that ultimately increase cardiac contractility. The theophylline component of cafedrine enhances this pathway by inhibiting PDE3, thus preventing the breakdown of cAMP.

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies investigating the hemodynamic effects of cafedrine, often in combination with theodrenaline.

Table 1: Hemodynamic Effects of Cafedrine/Theodrenaline

| Parameter | Change from Baseline | Time to Effect | Reference |

| Mean Arterial Pressure (MAP) | ~60% increase | 10 min | [10] |

| Systemic Vascular Resistance Index (SVRI) | +42% | 10 min | [10] |

| Cardiac Index (CI) | +17% | 10 min | [10] |

| Maximum pressure increase in the aorta (dPmx) | +31% | 10 min | [10] |

| Global end-diastolic index (GEDI) | +9% | 10 min | [10] |

| Systolic Blood Pressure (SBP) | 138% relative increase | - | [11] |

| Diastolic Blood Pressure (DBP) | 126% relative increase | - | [11] |

| Heart Rate (HR) | ~1.5% increase | - | [11] |

Table 2: Pharmacokinetic and Dose-Response Data

| Parameter | Value | Condition | Reference |

| ED50 for SBP | 2.09 mg (C/T) | - | [11] |

| ED50 for DBP | 2.4 mg (C/T) | - | [11] |

| ED50 for HR | 1.39 mg (C/T) | - | [11] |

| Time to 10% MAP increase (Females) | 7.2 min | - | [3] |

| Time to 10% MAP increase (Males) | 8.6 min | - | [3] |

| Dose for equivalent pressor response (Females vs. Males) | 23% lower dose for females | - | [3] |

| Primary Metabolites | Theodrenaline (23%), Paraxanthine (41%), Norephedrine glucuronide (18%) | Phase I metabolism | [3] |

Experimental Protocols

Study of Hemodynamic Effects on Anesthesia-Induced Hypotension

-

Objective: To investigate the hemodynamic effects of a cafedrine/theodrenaline combination on anesthesia-induced hypotension.[10]

-

Study Design: Prospective observational study.[10]

-

Participants: 20 patients scheduled for elective major abdominal surgery.[10]

-

Methodology:

-

Induction of total intravenous anesthesia (TIVA) with propofol (B549288) and remifentanil.[10]

-

If mean arterial blood pressure (MAP) decreased below 60 mm Hg, a bolus of 60 mg cafedrine / 3 mg theodrenaline was administered.[10]

-

Hemodynamic parameters including Systemic Vascular Resistance Index (SVRI), Cardiac Index (CI), Global End-Diastolic Index (GEDI), maximum pressure increase in the aorta (dPmx), and Global Ejection Fraction (GEF) were assessed using transpulmonary thermodilution (PiCCO2-Monitor).[10]

-

-

Endpoint: Measurement of changes in hemodynamic parameters at 10 minutes post-administration.[10]

Population Kinetic/Pharmacodynamic Modelling

-

Objective: To develop a population kinetic/pharmacodynamic (K/PD) model to describe the effect of cafedrine/theodrenaline on MAP, systolic (SBP) and diastolic blood pressure (DBP), and heart rate (HR).[11]

-

Study Design: Based on data from the HYPOTENS study (NCT02893241, DRKS00010740), a prospective, open-label, noninterventional multicenter study.[11]

-

Participants: Patients experiencing intraoperative hypotension.[11]

-

Methodology:

-

Administration of this compound 200 mg/theodrenaline hydrochloride 10 mg per 2 mL solution for injection.[11]

-

Collection of hemodynamic data (MAP, SBP, DBP, HR) over time.[11]

-

Application of nonlinear mixed-effects modelling to analyze the dose-concentration-response relationship and the impact of patient-specific covariates.[11]

-

-

Endpoint: Estimation of K/PD parameters such as maximum effect (MAX) and half-maximal effective concentration (ED50).[11]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the hemodynamic effects of this compound in a clinical setting.

References

- 1. Cafedrine - Wikipedia [en.wikipedia.org]

- 2. Cafedrine | 14535-83-2 | Benchchem [benchchem.com]

- 3. This compound (3039-97-2) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bmjopen.bmj.com [bmjopen.bmj.com]

- 6. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

Understanding the Stereoisomers of Cafedrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafedrine (B87544) hydrochloride, a synthetic derivative of norephedrine (B3415761) and theophylline (B1681296), is a cardiovascular stimulant primarily used in the management of hypotension. As a molecule possessing two chiral centers, cafedrine can exist as four distinct stereoisomers. It is well-established in pharmacology that stereoisomerism can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug. However, a comprehensive, publicly available analysis of the individual stereoisomers of cafedrine hydrochloride is notably absent in the current scientific literature. This technical guide synthesizes the available information on the stereochemistry of cafedrine, outlines the methodologies required for the separation and characterization of its stereoisomers, and provides a framework for future research to elucidate their specific pharmacological profiles. While quantitative data for individual stereoisomers is not currently available, this document serves as a foundational resource for researchers aiming to investigate the stereospecific properties of cafedrine.

Introduction to this compound